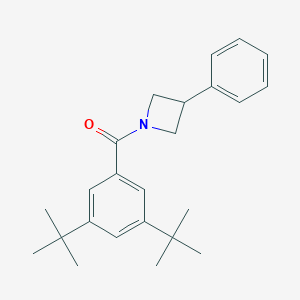
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. It may also exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the expression of certain proteins involved in cancer cell growth and increase the expression of proteins involved in apoptosis. It has also been shown to disrupt bacterial cell membranes, leading to cell death.
実験室実験の利点と制限
One advantage of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate in lab experiments is its potential as a versatile tool for studying cancer and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further study its mechanism of action and potential use as an anticancer and antimicrobial agent. Additionally, research could be conducted on its potential applications in other fields, such as materials science and environmental monitoring.
In conclusion, methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 5-bromo-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to yield the final compound.
科学的研究の応用
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also shown promise as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
特性
分子式 |
C14H14N4O3S2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N4O3S2/c1-20-7-4-5-8-9(6-7)23-14(16-8)18-11(15)10(13(19)21-2)12(17-18)22-3/h4-6H,15H2,1-3H3 |
InChIキー |
DPAPHAOSAVJJAA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C(=N3)SC)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)




![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)